Aminobenzyl-edta

Description

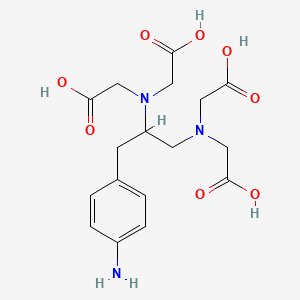

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O8/c18-12-3-1-11(2-4-12)5-13(20(9-16(25)26)10-17(27)28)6-19(7-14(21)22)8-15(23)24/h1-4,13H,5-10,18H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBJIOJIMOUOIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301004541 | |

| Record name | 2,2',2'',2'''-{[3-(4-Aminophenyl)propane-1,2-diyl]dinitrilo}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301004541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84256-90-6 | |

| Record name | Aminobenzyl-edta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084256906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',2'',2'''-{[3-(4-Aminophenyl)propane-1,2-diyl]dinitrilo}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301004541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminobenzyl-EDTA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Findings and Applications

Metal Ion Chelation and Conjugation Studies

This compound's primary function is to chelate metal ions, making them available for specific applications when conjugated to biomolecules. The aminobenzyl group acts as a linker, allowing the EDTA moiety to be attached to proteins or peptides. For instance, studies have focused on incorporating this compound into peptides via solid-phase peptide synthesis, creating novel affinity cleaving reagents nih.gov. Similarly, it has been used to prepare peptides and antibodies that chelate metal ions, essential for developing targeted imaging agents sigmaaldrich.comsci-hub.senih.gov.

One area of significant research involves the development of antibodies that specifically recognize metal-chelate complexes. For example, monoclonal antibodies have been generated against Indium(III)-aminobenzyl-EDTA complexes. These antibodies exhibit high affinity for the specific metal-chelate conjugate, which is crucial for targeted delivery and imaging applications google.com.

Table 1: Antibody Affinity for Metal-Aminobenzyl-EDTA Complexes

| Antibody Designation | Metal Ion | Chelator | Affinity Constant (KA) | Cross-Reactivity (CR) with other metals |

| CHA255 | In(III) | L-Aminobenzyl-EDTA | > 109 M-1 | Not specified |

| CHA235 | In(III) | L-Aminobenzyl-EDTA | ~ 4.0 x 108 M-1 | Not specified |

| 5F7 | Hg(II) | This compound | 4.31 x 109 L/mol | < 2% |

Note: Data compiled from studies on antibody recognition of metal-chelate complexes researchgate.netgoogle.com.

Catalytic Reduction of Nitrobenzyl Precursors

Applications in Immunoassays and Detection

This compound has been instrumental in developing highly sensitive immunoassays for detecting heavy metals. A notable application is in the development of ELISA tests for mercury detection in water samples sigmaaldrich.comresearchgate.net. In these assays, this compound is complexed with mercury, and this mercury-chelate complex is then conjugated to carrier proteins or used as a detection antigen. Monoclonal antibodies are generated against these specific mercury-chelate complexes.

Table 2: Performance of this compound Based ELISA for Mercury Detection

| Assay Type | Analyte | Detection Range | Lower Limit of Detection | Correlation with GFAAS | Mean Recovery |

| Competitive Indirect ELISA (CI-ELISA) | Hg(2+) | 0.087–790.4 μg/L | 0.042 μg/L | Correlated well | 88.82%-104.64% |

Note: Data reflects the performance of an ELISA developed using monoclonal antibodies against mercury-chelate complexes formed with this compound researchgate.net. GFAAS refers to Graphite (B72142) Furnace Atomic Absorption Spectrometry.

These findings demonstrate that this compound-based immunoassays can achieve high sensitivity and specificity, correlating well with established analytical techniques like GFAAS, making them valuable tools for environmental monitoring.

Acylation Reactions via the Aminobenzyl Moiety

Luminescent Probes and Molecular Recognition

Further research has explored the use of this compound in conjunction with lanthanide ions for luminescent applications. For instance, lanthanide(III)–4-aminobenzyl-EDTA complexes have been investigated as receptors for monosaccharides in aqueous solutions oup.com. The energy-transfer luminescence of the metal ions is enhanced upon coordinate and hydration bond formation with specific monosaccharides. The stability constants of these ternary complexes have been measured, showing particularly high affinity for N-acetylneuraminic acid (Neu5Ac), indicating potential for developing sensitive luminescent probes for biochemical analysis oup.com.

Coordination Chemistry of Aminobenzyl Edta and Its Metal Complexes

Ligand Properties and Metal Ion Chelation Characteristics

The capacity of Aminobenzyl-EDTA to chelate metal ions is intrinsically linked to its molecular structure, particularly the arrangement of its donor atoms and the resulting coordination geometry and chelate ring formation.

Denticity and Coordination Geometry of this compound

Ethylenediaminetetraacetic acid (EDTA) is characterized as a hexadentate ligand, meaning it can coordinate to a central metal ion through six donor atoms: two nitrogen atoms and four carboxylate oxygen atoms rsc.orgpurdue.eduvedantu.comwikipedia.orglibretexts.org. This hexadentate nature allows EDTA to form highly stable, cage-like complexes where the ligand effectively encloses the metal ion. This compound, as a derivative, is expected to retain this hexadentate chelating ability, with the nitrogen atoms of the ethylenediamine (B42938) backbone and the oxygen atoms of the four acetate (B1210297) groups serving as primary coordination sites ontosight.aisigmaaldrich.com.

The coordination geometry adopted by metal complexes with EDTA and similar polydentate ligands is predominantly octahedral. This geometry arises from the spatial arrangement of the six donor atoms around the central metal ion rsc.orgpurdue.edu. While specific crystallographic data for this compound metal complexes are not extensively detailed in the provided search results, it is reasonable to infer that its complexes would also favor octahedral coordination, consistent with the established behavior of EDTA-based ligands. The presence of the aminobenzyl group, however, could introduce steric considerations that might subtly influence the precise geometry or the arrangement of additional ligands if the coordination sphere is not fully saturated by this compound. This compound systems have been noted in the context of derivatizing systems for metal ions, suggesting its utility in forming well-defined complexes .

Chelate Ring Formation and Conformational Analysis

Chelation involves the formation of cyclic structures, known as chelate rings, when a polydentate ligand binds to a metal ion. EDTA typically forms stable five- and six-membered chelate rings through its ethylenediamine backbone and acetate arms interchim.frwikipedia.org. These rings contribute significantly to the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect.

Stability and Selectivity of this compound Metal Complexes

The stability and selectivity of metal complexes are critical parameters determining their utility in various applications. These properties are governed by thermodynamic and kinetic factors, as well as the specific electronic and ionic characteristics of the metal ion and the ligand.

Thermodynamic Parameters of Complex Formation

EDTA is renowned for forming exceptionally stable complexes with a wide range of metal ions, including transition metals and lanthanides purdue.edulibretexts.orgosti.govnih.govresearchgate.netchemicalbook.comwikipedia.orgresearchgate.netnih.goviosrjournals.org. This high stability is quantified by large formation constants (stability constants, log K). For instance, EDTA forms very strong complexes with ions like Fe(III), Cu(II), Mn(II), and Co(III) chemicalbook.comwikipedia.org. The stability constant for the Fe(III)-EDTA complex, for example, is on the order of 10²⁵ wikipedia.org. Studies on technetium(IV) with EDTA have reported stability constants such as log β101° = 20.0 ± 0.4 for the TcO(EDTA)²⁻ complex osti.gov. Similarly, conditional stability constants (log k') for Cd-EDTA complexes have been determined under various pH and temperature conditions nih.gov.

The thermodynamic parameters governing complex formation include the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) nih.goviosrjournals.orgosti.gov. These parameters provide insights into the energetic favorability and the nature of the binding process. For Cd-EDTA complexes, these values have been calculated at different temperatures, indicating that complex formation is facilitated by temperature, with highly negative ΔG° and positive ΔH° observed nih.gov.

Kinetic Aspects of Metal Ion Association and Dissociation

The kinetics of metal ion binding and release are crucial for the functional performance of chelating agents, particularly in dynamic biological or industrial environments. Kinetic inertness, referring to slow dissociation rates, is often desirable to ensure that metal ions remain bound under physiological or operational conditions researchgate.net.

EDTA complexes are generally considered kinetically stable for many metal ions, though their lability can vary depending on the specific metal and environmental conditions researchgate.netescholarship.org. For instance, EDTA is frequently employed in transchelation assays to evaluate the kinetic inertness of other metal complexes researchgate.net. Studies on related chelators, such as aminobenzyl-DOTA derivatives, have provided kinetic parameters like dissociation rate constants (k_off) and association rate constants (k_on). For a yttrium-aminobenzyl-DOTA complex, a dissociation rate constant of 7.0(±0.7) × 10⁻³ s⁻¹ and an association rate constant of 3.5 × 10⁶ M⁻¹s⁻¹ were reported nih.gov. Such kinetic data are essential for understanding the dynamic behavior of metal-ligand interactions. The selectivity of some analytical methods is based on the dissociation activity of metal complexes .

Selectivity Profiles for Transition Metals and Lanthanides

The selectivity of a chelating agent refers to its preference for binding certain metal ions over others. EDTA exhibits a broad affinity for many metal cations, with a particular strength towards transition metals such as Fe(III), Cu(II), Mn(II), and Co(III) chemicalbook.comwikipedia.org. Its ability to form stable complexes with lanthanides has also been investigated, with relative stability constants being utilized in separation science for these elements osti.govnih.gov. The selectivity for lanthanides can be particularly sensitive to the protonation state of the EDTA ligand, which is dependent on pH osti.govnih.gov.

This compound has been identified as a component in systems designed for the derivatization and detection of hard metal ions . While specific quantitative selectivity profiles for this compound are not extensively detailed in the provided literature, its selectivity is expected to be influenced by factors such as the ionic radius, charge density, and electronic configuration of the metal ion, as well as potential steric effects introduced by the aminobenzyl group.

Bioconjugation Strategies Utilizing Aminobenzyl Edta

Covalent Attachment to Peptides and Proteins

Aminobenzyl-EDTA can be efficiently conjugated to peptides and proteins, leveraging the reactivity of its terminal amine group.

Linker Chemistry and Coupling Mechanisms with Activated Carboxylates

A common and effective method for conjugating this compound to peptides and proteins involves the activation of carboxylic acid groups present on the biomolecule. Carbodiimide chemistry, particularly using 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or Sulfo-NHS, is widely employed for this purpose thermofisher.comrsc.orgresearchgate.netbiotium.comthermofisher.com.

In this process, EDC activates the carboxyl groups (–COOH) of the peptide or protein, forming a reactive O-acylisourea intermediate. The addition of NHS or Sulfo-NHS converts this intermediate into a more stable NHS-ester. This activated ester is then readily attacked by the primary amine (–NH₂) group of this compound, forming a stable amide bond (–CONH–) and releasing NHS. This reaction effectively links the this compound molecule to the peptide or protein via a covalent amide bond, mediated by the aminobenzyl linker. The byproducts of this reaction are generally water-soluble and easily removed thermofisher.com.

Table 1: EDC/NHS Coupling for Amine-Carboxylate Conjugation

| Step | Reagents/Conditions | Reaction | Outcome |

| 1 | Protein/Peptide with -COOH groups, EDC | Activation of carboxyl groups | Formation of O-acylisourea intermediate |

| 2 | NHS or Sulfo-NHS | Stabilization of intermediate | Formation of NHS-ester |

| 3 | This compound with -NH₂ group | Nucleophilic attack on NHS-ester | Formation of stable amide bond, release of NHS |

Strategies for Site-Specific Bioconjugation, Including Tyrosine Residues

Achieving site-specific bioconjugation is crucial for creating homogeneous conjugates with predictable properties. While lysine (B10760008) residues (containing primary amines) are abundant, tyrosine residues offer a less common but valuable target for selective modification due to their lower abundance and unique chemical properties nih.govrsc.org.

One strategy involves modifying the aminobenzyl portion of this compound to react specifically with tyrosine. For instance, related compounds like p-aminobenzyl-diethylenetriamine pentaacetic acid (p-NH2-Bn-DTPA) have been converted into diazonium salts. These diazonium salts can then undergo azo coupling with the phenolic hydroxyl group of tyrosine residues on proteins, forming a covalent bond acs.org. This approach allows for the targeted incorporation of the chelating moiety onto specific tyrosine sites within a peptide or protein.

Another emerging strategy for site-specific tyrosine modification involves the enzymatic oxidation of tyrosine residues to o-quinones using enzymes like tyrosinase. These o-quinones can then react with nucleophilic amino acid side chains, such as cysteine thiols, or participate in cycloaddition reactions with specific reagents like bicyclo[6.1.0]nonyne (BCN) derivatives nih.govacs.org. While this compound itself does not directly participate in these quinone-based reactions, the aminobenzyl linker could be modified to incorporate a BCN moiety for such click chemistry applications.

Table 2: Site-Specific Conjugation Strategies Targeting Tyrosine Residues

| Strategy Type | Target Residue | Key Chemistry/Enzyme | Conjugation Partner | Outcome/Mechanism | Reference(s) |

| Diazonium Coupling | Tyrosine | Diazonium salt formation, Azo coupling | p-NH2-Bn-DTPA (related) | Covalent bond via azo linkage | acs.org |

| Enzymatic Oxidation | Tyrosine | Tyrosinase, Oxidation to o-quinone | Cysteine or BCN derivatives | Covalent bond via Michael addition or cycloaddition | nih.govacs.org |

Conjugation to Antibodies and Immunoglobulins

This compound can be conjugated to antibodies and immunoglobulins to create radiolabeled antibodies for diagnostic imaging or targeted radiotherapy.

Methodologies for Antibody Labeling with Chelating Groups

Antibodies possess several reactive functional groups, primarily the ε-amino groups of lysine residues and the thiol groups of cysteine residues, which are commonly exploited for conjugation thermofisher.comthermofisher.comrsc.org. This compound, with its primary amine group, can be attached to antibodies using methods similar to those described for peptides and proteins.

Amine Coupling: The amine group of this compound can react with activated carboxyl groups on the antibody (e.g., on aspartate or glutamate (B1630785) residues, or the C-terminus) using EDC/NHS chemistry thermofisher.com.

Glutaraldehyde Crosslinking: Glutaraldehyde, a bifunctional aldehyde, can be used to crosslink molecules containing free amino groups. It can bridge the amine groups of chelating agents like this compound to the amine groups of antibodies, forming Schiff bases that are subsequently reduced for stability nih.gov.

Targeting Other Residues: While less common for this compound directly, antibodies can also be modified to target other residues. For example, disulfide bonds can be reduced to expose thiols for conjugation, or specific amino acids like tyrosine can be targeted using specialized chemistries nih.govrsc.orgrsc.org.

The choice of conjugation strategy depends on the desired control over the conjugation site, the number of chelators attached per antibody (Drug-to-Antibody Ratio or DAR), and the preservation of antibody immunoreactivity nih.govwuxiapptec.compmi-live.comnih.gov.

Impact of Linker Design on Conjugate Properties in Research Contexts

The "aminobenzyl" component of this compound acts as a linker, connecting the EDTA chelator to the antibody. The design and nature of this linker significantly influence the properties of the resulting antibody-drug conjugate (ADC) or radiolabeled antibody nih.govwuxiapptec.compmi-live.comnih.gov.

Stability: The linker must provide sufficient stability to prevent premature release of the chelated metal ion or payload in circulation, while allowing for efficient release at the target site if required.

Steric Hindrance: The linker's size and structure can influence the accessibility of the chelator to metal ions and the antibody's interaction with its antigen.

Flexibility: A flexible linker may allow the antibody to maintain its optimal conformation for antigen binding, whereas a rigid linker might impose conformational constraints.

Research into linker design for ADCs highlights the importance of balancing these factors to optimize efficacy, reduce off-target toxicity, and improve pharmacokinetic profiles nih.govwuxiapptec.compmi-live.comnih.gov. The aminobenzyl group in this compound offers a foundational aromatic linker that can be further modified or integrated into more complex linker systems.

Integration with Nucleic Acids and Oligonucleotides

This compound can be conjugated to nucleic acids and oligonucleotides to create functionalized probes for diagnostics, therapeutics, or molecular assembly.

Metal chelate-oligonucleotide conjugates are employed for various applications, including targeted delivery of metal ions for cancer treatment and diagnostics researchgate.net. The amine group on this compound can be utilized to attach the chelator to modified oligonucleotides.

Similar to protein conjugation, EDC/NHS chemistry can be used to couple this compound to oligonucleotides that have been functionalized with carboxyl groups. Conversely, if the oligonucleotide is modified to contain an amine group (e.g., via an amine-modified phosphoramidite), this compound could be activated at its carboxylate groups (though it primarily has amine reactivity) or another functional group could be introduced onto the EDTA moiety for conjugation.

The conjugation of chelators to oligonucleotides allows for the precise delivery of radiometals or other metal ions to specific nucleic acid targets or cellular locations, enhancing diagnostic sensitivity or therapeutic efficacy researchgate.net.

Compound List:

this compound

EDTA (Ethylenediaminetetraacetic acid)

Peptides

Proteins

Antibodies

Immunoglobulins

Nucleic Acids

Oligonucleotides

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

NHS (N-hydroxysuccinimide)

Sulfo-NHS (Sulfo-N-hydroxysuccinimide)

Tyrosine residues

Lysine residues

Cysteine residues

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)

DTPA (Diethylenetriaminepentaacetic acid)

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid)

BCN (Bicyclo[6.1.0]nonyne)

p-NH2-Bn-DTPA (2-S-(4-aminobenzyl)-diethylenetriamine pentaacetic acid)

MMAE (Monomethyl auristatin E)

Val-Cit-PABC (Valine-Citrulline-p-aminobenzyl carbamate)

Advanced Applications in Research Methodologies

Development and Application of Immunoassays

The creation of effective immunoassays for metal ions necessitates the design of immunogens where the metal ion is chelated by a molecule such as Aminobenzyl-EDTA. This chelator is then covalently linked to a high-molecular-weight carrier protein. This compound functions as a bifunctional chelator, possessing both the metal-chelating EDTA moiety and a reactive aminobenzyl group that facilitates conjugation researchgate.netnih.gov.

Research has detailed the synthesis of such immunogens by linking metal-chelated this compound to carrier proteins like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) researchgate.netnih.govgoogle.com. For example, a mercury-chelate was prepared using 1-(4-aminobenzyl) ethylenediamine-N,N,N',N'-tetraacetic acid (this compound), and this complex was subsequently conjugated to KLH or BSA via its amino group to serve as the immunizing antigen nih.gov. Similarly, cadmium ions have been conjugated to carrier proteins using this compound to produce artificial antigens for antibody generation researchgate.netresearchgate.net. These synthetic strategies underscore the use of this compound as a linker to present metal ions in a form capable of eliciting a specific immune response. The synthesis typically involves reacting the chelating agent with the metal ion, followed by coupling to the carrier protein through the reactive amine functionality researchgate.netnih.gov.

In studies focusing on antibody affinity, monoclonal antibodies produced against Indium(III)-chelate complexes of this compound demonstrated high affinity constants (KA) greater than 109 M-1, with substantially lower affinities (KA = 108 M-1 or less) for complexes with other metal ions google.com. For mercury detection, an affinity constant of 4.31 × 109 L/mol was reported for the specific monoclonal antibody nih.gov. Furthermore, studies on antibody recognition of metal-chelate haptens have identified specific residues involved in binding; for instance, an antibody recognizing Cd(II)-p-aminobenzyl-EDTA exhibited an affinity of 8.2 × 10-12 M, with key residues identified for metal ion ligation and interaction with the chelator acs.org.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely adopted technique for quantifying metal ions using antibodies generated against metal-chelate haptens. This compound-based immunoassays, particularly competitive indirect ELISAs (CI-ELISAs) and indirect competitive ELISAs (icELISAs), have been developed for detecting various heavy metals, including mercury, cadmium, and copper researchgate.netnih.gov.

Mercury Detection: A CI-ELISA for Hg(II) measurements, utilizing monoclonal antibodies specific for the this compound-Hg complex, reported a detection range of 0.087–790.4 μg/L and a lower limit of detection (LOD) of 0.042 μg/L nih.gov. The assay's accuracy was validated through correlation with graphite (B72142) furnace atomic absorption spectrometry (GFAAS), yielding mean recovery rates between 88.82% and 104.64% nih.gov. Another immunoassay strip for mercury detection achieved a linear concentration range of 1–10 ng/mL with an LOD of 0.23 ng/mL, demonstrating negligible cross-reactivity with other metals researchgate.net.

Cadmium Detection: Monoclonal antibodies (MAbs) against cadmium, generated using this compound conjugates, have been employed in competitive ELISAs researchgate.netresearchgate.net. One such antibody (A3) demonstrated a detection range of 0.394–64.39 μg/L and a lowest LOD of 0.051 μg/L researchgate.net. Spike-recovery studies in tap water confirmed its utility for cadmium detection in drinking water researchgate.net.

Copper Detection: An icELISA developed using a monoclonal antibody (mAb6A9) against a Cu(II)–this compound–BSA conjugate showed a half-maximum inhibition concentration (IC50) of approximately 1.8 ng/mL and a working range of 0.2–17 ng/mL . A related microcantilever sensor achieved an LOD of approximately 1 ng/mL .

Data Table 1: Performance Metrics of this compound Based ELISAs for Metal Ion Detection

| Metal Ion | Assay Type | Detection Range | Lower Limit of Detection (LOD) | Cross-Reactivity (CR) | Reference |

| Mercury (Hg) | CI-ELISA | 0.087–790.4 μg/L | 0.042 μg/L | <2% | nih.gov |

| Mercury (Hg) | Immunoassay Strip | 1–10 ng/mL | 0.23 ng/mL | Negligible | researchgate.net |

| Cadmium (Cd) | Competitive ELISA | 0.394–64.39 μg/L | 0.051 μg/L | <1% | researchgate.net |

| Copper (Cu) | icELISA | 0.2–17 ng/mL | ~0.2 ng/mL (icELISA) | <1% (others), 1.1% (Hg), 18.8% (Co) |

Note: The LOD for Copper varies between icELISA and the microcantilever sensor (MCS) as reported in . Cross-reactivity values for Copper are specific to mAb6A9.

Assessing antibody specificity through cross-reactivity studies is crucial for immunoassay development. Antibodies generated against this compound conjugates have demonstrated high specificity. For instance, antibodies targeting the this compound-Hg complex exhibited less than 2% cross-reactivity with other metals nih.gov. Similarly, MAbs against cadmium-aminobenzyl-EDTA conjugates showed cross-reactivities below 1% with other metals researchgate.net. In copper detection assays, mAb6A9 displayed cross-reactivity of 1.1% with mercury and 18.8% with cobalt, while cross-reactivity with other metals remained below 1% . These findings highlight the potential for developing highly specific antibodies for metal ion detection utilizing this compound as a hapten. Antibodies against Indium(III)-chelate complexes also showed significantly lower affinity for complexes with other metal ions, indicating specificity google.com.

Design and Application of Affinity Cleaving Reagents

This compound is also employed in the design of affinity cleaving reagents, which are engineered molecules capable of specifically targeting and cleaving biomolecules such as proteins and nucleic acids. This application leverages the metal-chelating properties of EDTA, often in conjunction with a metal ion, to catalyze cleavage reactions.

This compound can be incorporated into peptides or other biomolecules to create targeted cleaving agents. Research has demonstrated the synthesis of peptides containing p-aminobenzyl-EDTA, allowing for the introduction of this metal-chelating moiety at specific positions within protein fragments sigmaaldrich.com. For example, a reagent was synthesized to incorporate p-aminobenzyl-EDTA into an HIV-1 Tat protein fragment, thereby serving as a component of a novel class of affinity cleaving reagents . These reagents are designed to be directed towards specific protein and nucleic acid targets, facilitating site-specific cleavage. The benzyl (B1604629) group acts as a linker, enabling the precise positioning of the EDTA-metal complex adjacent to the target molecule for cleavage .

The cleavage mechanism mediated by this compound-based reagents typically involves a metal ion coordinated by the EDTA moiety. This metal-chelate complex, when positioned adjacent to a target biomolecule (e.g., via a peptide linker or antibody conjugation), can catalyze the hydrolysis or oxidation of specific bonds. While detailed mechanistic studies specifically for this compound are not extensively elaborated in the provided search results, the general principle of EDTA-metal complexes acting as catalysts for cleavage is established. Metal-EDTA complexes are known to generate reactive oxygen species or directly catalyze hydrolysis, leading to the cleavage of phosphodiester bonds in nucleic acids or peptide bonds in proteins google.commedkoo.com. The aminobenzyl linker's function is to facilitate the targeted delivery of this catalytic metal-EDTA complex to a specific site on the protein or nucleic acid, thereby achieving targeted cleavage.

Chromatographic Techniques for Separation and Analysis

Molecular Recognition and Sensing Platforms

The integration of chelating agents like this compound into sensing systems leverages the precise binding interactions between metal ions and target molecules. These systems are designed to translate a binding event into a measurable signal, enabling the detection and quantification of specific substances. This compound plays a key role in constructing these platforms by providing a stable anchor for metal ions, which then participate directly in the recognition or signal transduction process.

Use as Receptors for Biomolecule Recognition (e.g., Monosaccharides)

This compound, particularly when complexed with lanthanide ions such as terbium (Tb³⁺) and dysprosium (Dy³⁺), has been employed as a receptor for the recognition of monosaccharides researchgate.net. In these systems, the lanthanide-aminobenzyl-EDTA complex acts as a luminescent probe. The recognition of monosaccharides occurs through specific interactions, primarily coordinate bonds and hydration bonds, formed between the sugar molecules and the metal-EDTA complex in aqueous alkaline solutions researchgate.net.

Research has demonstrated that these complexes exhibit selective binding towards various monosaccharides. For instance, N-acetylneuraminic acid (Neu5Ac), a significant sialic acid, shows a particularly high affinity, with a measured stability constant of approximately 5000 researchgate.net. Other monosaccharides, including D-glucose and D-xylose, as well as the polyalcohol xylitol, have also been shown to form stable 1:1 complexes with these lanthanide-aminobenzyl-EDTA systems, with specific binding constants determined for each interaction researchgate.net. This ability to form stable, specific complexes makes these systems effective for identifying and quantifying target saccharides.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 1-(4-Aminobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid | sigmaaldrich.commedkoo.com |

| CAS Number | 84256-90-6 | medkoo.com |

| Molecular Formula | C₁₇H₂₃N₃O₈ | medkoo.com |

| Molecular Weight | 397.38 | medkoo.com |

| Purity | ≥90% (CHN) |

Table 2: Binding of Lanthanide-Aminobenzyl-EDTA Complexes with Monosaccharides

| Monosaccharide | Binding Affinity / Stability Constant | Recognition Mechanism | Luminescence Response | Source |

| N-acetylneuraminic acid (Neu5Ac) | ~5000 | Coordinate bonds, hydration bonds | Distinct energy-transfer luminescence enhancement | researchgate.net |

| D-glucose | Specific binding constant measured | Coordinate bonds, hydration bonds | Distinct energy-transfer luminescence enhancement | researchgate.net |

| D-xylose | Specific binding constant measured | Coordinate bonds, hydration bonds | Distinct energy-transfer luminescence enhancement | researchgate.net |

| Xylitol (polyalcohol) | Specific binding constant measured | Coordinate bonds, hydration bonds | Distinct energy-transfer luminescence enhancement | researchgate.net |

Principles of Chelate-Mediated Sensing Mechanisms

The sensing mechanism employed by lanthanide-aminobenzyl-EDTA complexes relies on the principle of chelate-mediated luminescence. EDTA, as a powerful chelating agent, forms highly stable complexes with various metal ions, including lanthanides sigmaaldrich.comwaterlinepublication.org.uk. In the context of saccharide sensing, this compound is pre-complexed with lanthanide ions like Tb³⁺ or Dy³⁺. These lanthanide ions are known for their characteristic luminescence properties, which can be modulated by energy transfer processes researchgate.netrsc.org.

Compound Names Table:

this compound

Ethylenediamine-N,N,N',N'-tetraacetic acid (EDTA)

Terbium (Tb³⁺)

Dysprosium (Dy³⁺)

N-acetylneuraminic acid (Neu5Ac)

D-glucose

D-xylose

Xylitol

Future Directions and Emerging Research Avenues for Aminobenzyl Edta Applications

Development of Novel Derivatization Strategies

A primary avenue of future research involves the synthesis of new Aminobenzyl-EDTA derivatives to create more specific and efficient bifunctional chelators. nih.gov The aminobenzyl group serves as a versatile handle that can be chemically modified to react with different functional groups on proteins, peptides, or other molecules of interest. nih.gov

Strategies often begin with the synthesis of a protected form of this compound, such as t-butyl-aminobenzyl-EDTA, which can then be acylated with various acid halides to produce electrophilic derivatives. pnas.org These derivatives are designed to react with specific amino acid residues, such as cysteine, on engineered proteins. pnas.org This approach allows for site-specific labeling of biomolecules.

Another significant strategy involves synthesizing amino acid analogues of this compound that are compatible with Fmoc solid-phase peptide synthesis. nih.gov This allows for the direct incorporation of the chelating agent at specific internal positions within a peptide sequence. nih.gov This method provides a powerful tool for creating peptides with tailored metal-chelating properties and enables the introduction of flexible linkers between the peptide backbone and the chelate. nih.gov The development of these derivatives is crucial for producing a new class of reagents for various biomedical applications. nih.gov

| Derivative Name | Abbreviation | Reactive Moiety | Target Functional Group | Reference |

|---|---|---|---|---|

| (S)-1-p-acrylamidobenzyl-EDTA | AABE | Acrylamido | Thiol (e.g., Cysteine) | pnas.org |

| bromoacetamidobenzyl-EDTA | BABE | Bromoacetamido | Thiol (e.g., Cysteine) | pnas.orginterchim.fr |

| chloroacetamidobenzyl-EDTA | CABE | Chloroacetamido | Thiol (e.g., Cysteine) | pnas.org |

| isothiocyanatobenzyl-EDTA | - | Isothiocyanate | Amine (e.g., Lysine) | interchim.frgoogle.com |

Advanced Applications in Chemical Biology Research

The development of novel this compound derivatives is enabling more advanced applications in chemical biology. A key area of research is the creation of affinity cleaving reagents. Peptides containing site-specifically incorporated this compound can be designed to bind to specific protein or nucleic acid targets. nih.gov Once bound, the EDTA moiety can chelate a metal ion like iron, which, in the presence of a reducing agent, can generate localized hydroxyl radicals to cleave the target macromolecule nearby. This technique is invaluable for mapping binding sites and studying molecular interactions.

Another emerging application is the development of antibodies with exceptionally high functional affinity. pnas.org This has been demonstrated by engineering a cysteine residue into the variable region of a Fab fragment. This engineered Fab fragment can then be reacted with an electrophilic this compound derivative, such as bromoacetamidobenzyl-EDTA (BABE), which forms a stable, covalent bond with the thiol group of the cysteine. pnas.org When this complex is introduced to a radiolabeled metal chelate that the antibody recognizes, the covalent linkage results in what is described as "infinite affinity," a concept with significant potential for creating highly stable diagnostic and therapeutic agents. pnas.org

Furthermore, this compound is instrumental in generating bifunctional antibodies. In this approach, an antibody can have one specificity against a target antigen (e.g., on a tumor cell) and another specificity against a metal-chelate complex of this compound. google.com This allows for a two-step targeting strategy where the antibody is first administered to localize at the target site, followed by the administration of the much smaller, rapidly clearing metal-Aminobenzyl-EDTA complex, which is then captured by the localized antibody. google.com

Integration with High-Throughput Screening and Assays

The unique properties of this compound and its metal complexes are being leveraged to develop novel assays suitable for high-throughput screening (HTS). A significant advance has been the production of monoclonal antibodies that can specifically recognize metal-chelate complexes. google.com

In this application, an this compound complex with a specific metal, such as Indium(III), is conjugated to a carrier protein like keyhole limpet hemocyanin (KLH) to act as a hapten. google.com This immunogen is then used to generate monoclonal antibodies that bind with high affinity and specificity to the In(III)-Aminobenzyl-EDTA complex. google.com Remarkably, these antibodies can distinguish the complex from both the free chelating agent and complexes formed with other metal ions. google.com This specificity has been utilized to develop sensitive enzyme-linked immunosorbent assays (ELISAs) for the detection of heavy metals like mercury. sigmaaldrich.com

The ability to generate such specific binders opens the door to creating robust, high-throughput assays for various applications, from environmental monitoring to diagnostics. The development of bead-based homogeneous assays, such as the AlphaLISA format, for detecting protein-protein interactions provides a template for how this compound-based systems could be adapted for HTS. nih.gov The specificity of the antibody-chelate interaction could be used to design competitive binding assays for screening large compound libraries. drugtargetreview.com For example, a library could be screened for molecules that disrupt the interaction between an antibody and an this compound-metal complex.

| Monoclonal Antibody | This compound Complex | Association Constant (KA) (M-1) | Reference |

|---|---|---|---|

| CHA255 | In(III) | > 109 | google.com |

| CHA255 | Ga(III) | < 108 | google.com |

| CHA255 | Fe(III) | < 108 | google.com |

| CHA255 | Cd(II) | < 108 | google.com |

| CHB235 | In(III) | > 109 | google.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.